

Physical properties of 4-Acetylpyridine 1-oxide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Acetylpyridine 1-oxide

Cat. No.: B1596671

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An In-depth Technical Guide to the Physical Properties of **4-Acetylpyridine 1-oxide**

Introduction

4-Acetylpyridine 1-oxide (CAS No. 2402-96-2) is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As the N-oxide derivative of 4-acetylpyridine, it serves as a key intermediate in the synthesis of various pharmaceutical agents and functional materials. The introduction of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring, enhancing its susceptibility to nucleophilic attack and modulating its physicochemical characteristics.[\[1\]](#)

For researchers in drug discovery and development, a thorough understanding of the physical properties of this molecule is not merely academic; it is a prerequisite for effective handling, formulation, and interpretation of biological data. Properties such as melting point, solubility, and pKa directly influence a compound's purity assessment, dissolution rate, bioavailability, and interaction with biological targets. This guide provides a comprehensive overview of the core physical properties of **4-Acetylpyridine 1-oxide**, details the authoritative experimental protocols for their determination, and explains the scientific rationale behind these methodologies.

Molecular and Fundamental Properties

A clear starting point for characterization involves the fundamental molecular properties of the compound. These identifiers are crucial for regulatory submissions, database searches, and accurate record-keeping.

Property	Value	Source(s)
IUPAC Name	1-(1-oxido-4-pyridinyl)ethanone	[2]
CAS Number	2402-96-2	[3]
Molecular Formula	C ₇ H ₇ NO ₂	[3]
Molecular Weight	137.14 g/mol	[3]
Physical Form	Solid	[2]

Physicochemical Properties & Measurement Protocols

The macroscopic behavior of a chemical entity is governed by its physicochemical properties. For drug development professionals, these values are critical predictors of a compound's performance in vitro and in vivo.

Melting Point

The melting point is a fundamental thermal property that provides a primary indication of a compound's purity and identity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden this range.[4] For **4-Acetylpyridine 1-oxide**, a consistent melting point is the first checkpoint of successful synthesis and purification.

Property	Value	Source(s)
Melting Point	132-133 °C	[3][5]

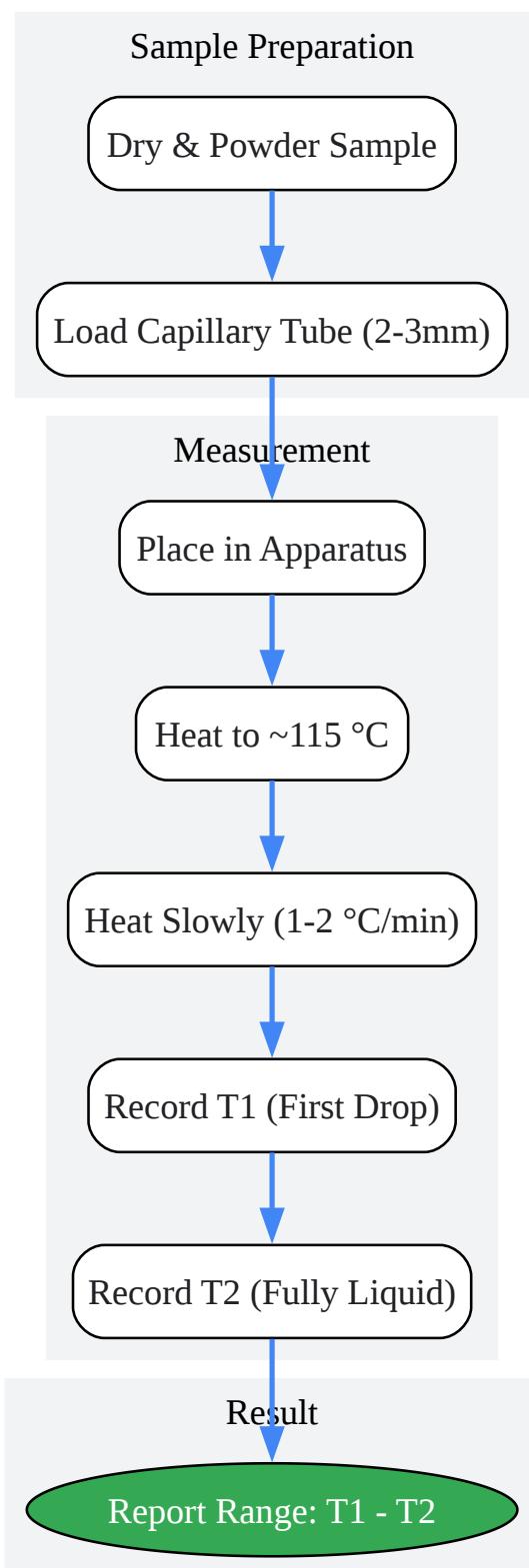
This method remains the gold standard for its simplicity, accuracy, and small sample requirement.

Causality: The choice of a slow heating rate (1-2 °C/min) near the expected melting point is critical. Rapid heating does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, leading to inaccurate and broad readings.

Methodology:

- Sample Preparation: Ensure the **4-Acetylpyridine 1-oxide** sample is completely dry and finely powdered by crushing it gently on a watch glass with a spatula.
- Capillary Loading: Tap the open end of a capillary tube into the powder to force a small amount of sample into the tube. Invert the tube and tap its sealed bottom on a hard surface to pack the sample tightly to a height of 2-3 mm.
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
- Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C/min to find a rough range. Allow the apparatus to cool.
- Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the expected melting point (approx. 115 °C).
- Slow Heating: Decrease the heating rate to 1-2 °C/min.
- Observation & Recording: Record two temperatures:
 - T_1 : The temperature at which the first drop of liquid appears.
 - T_2 : The temperature at which the entire sample has completely melted into a clear liquid.
- Reporting: The melting point is reported as the range $T_1 - T_2$.

Workflow: Capillary Melting Point Determination



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Caption: Workflow for determining melting point via the capillary method.

Aqueous Solubility

Solubility is arguably one of the most critical physical properties in drug development. Poor aqueous solubility can lead to low bioavailability, unreliable results in biological assays, and significant formulation challenges. While specific experimental data for **4-Acetylpyridine 1-oxide** is not readily available in the literature, its high polarity, conferred by the N-O bond, suggests it should be reasonably soluble in water, similar to the parent pyridine N-oxide.[\[1\]](#)

This method is designed to measure the equilibrium solubility of a compound, which is the most relevant value for predicting behavior in physiological systems.

Causality: The extended shaking period (24-48 hours) is essential to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This differentiates it from kinetic solubility assays, which are faster but may overestimate solubility for compounds that are slow to precipitate.

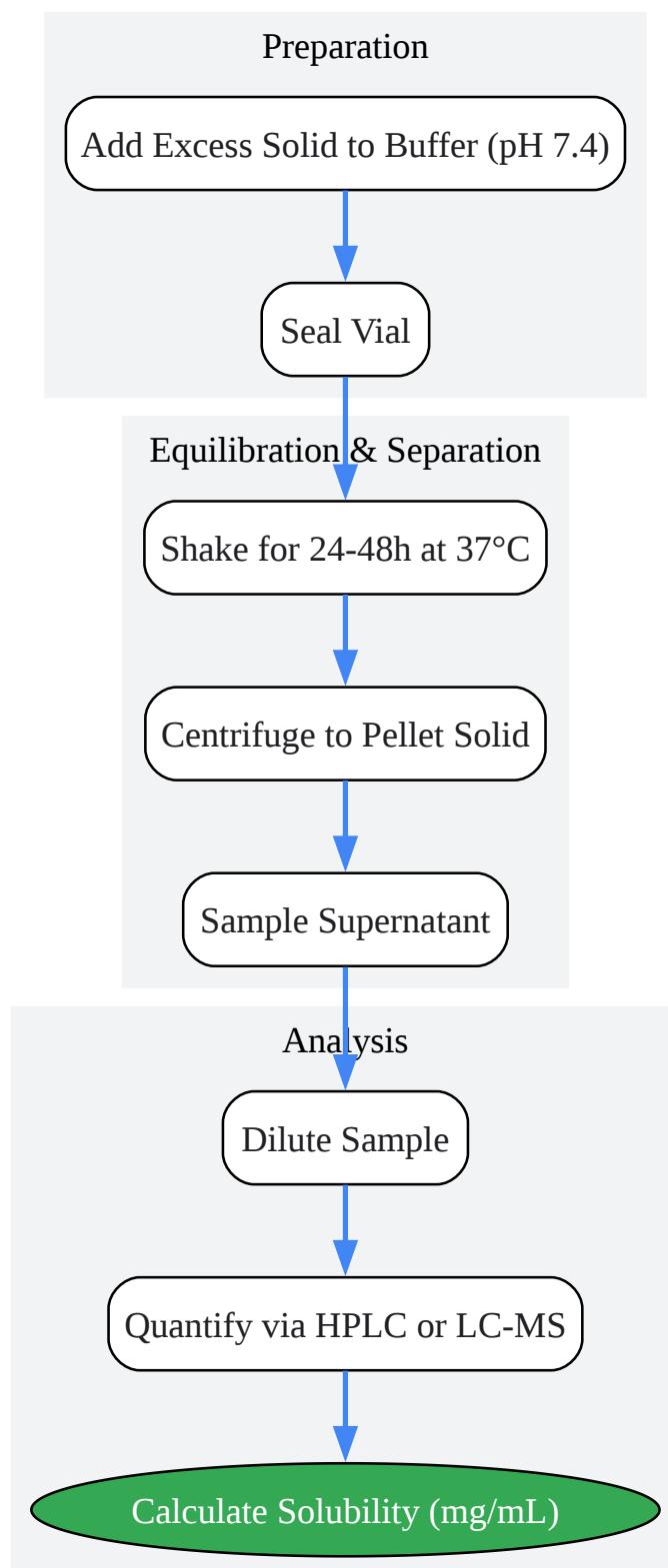
Methodology:

- **Preparation:** Add an excess amount of solid **4-Acetylpyridine 1-oxide** (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure a saturated solution is formed.
- **Equilibration:** Seal the vial and place it in a shaker or rotator bath set to a constant temperature (typically 25 °C or 37 °C). Agitate for at least 24 hours.
- **Phase Separation:** After equilibration, allow the vial to stand to let the excess solid settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
- **Sampling:** Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.
- **Dilution:** Dilute the supernatant with an appropriate solvent (e.g., mobile phase for LC-MS) to a concentration within the calibrated range of the analytical instrument.
- **Quantification:** Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or

LC-MS.

- Calculation: Calculate the original solubility in the buffer by accounting for the dilution factor. Report the result in units such as mg/mL or μ M.

Workflow: Shake-Flask Solubility Assay

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Caption: Workflow for determining thermodynamic aqueous solubility.

Acidity (pKa)

The pKa value defines the ionization state of a compound at a given pH. The N-oxide functional group is a very weak base. The predicted pKa of the conjugate acid of **4-Acetylpyridine 1-oxide** is extremely low, indicating that the N-oxide oxygen is very unlikely to be protonated under physiological conditions.

Property	Value (Predicted)	Source(s)
pKa (Conjugate Acid)	-0.72 ± 0.10	[3]

Scientific Insight: For comparison, the pKa of the conjugate acid of pyridine is ~5.2, while that of pyridine N-oxide is ~0.79.[6] The N-oxide is a much weaker base because the oxygen atom's lone pairs are involved in resonance with the pyridine ring, and the electronegative oxygen pulls electron density from the nitrogen. This means that at pH 7.4, the compound will exist exclusively in its neutral, non-protonated form. This information is vital for designing analytical methods and for understanding potential receptor interactions, as the charge state of a molecule dictates its binding properties.

Spectroscopic Characterization

Spectroscopy provides an unambiguous fingerprint of a molecule's structure, confirming its identity and providing insights into its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

Expected Spectral Features:

- ^1H NMR: The spectrum is expected to show three distinct signals:
 - A singlet for the methyl protons ($-\text{CH}_3$) of the acetyl group, likely around 2.5-2.7 ppm.
 - Two doublets for the aromatic protons. The protons alpha to the N-oxide (at C2 and C6) are expected to be shifted downfield (to a higher ppm value) compared to those in the

parent 4-acetylpyridine due to the electron-withdrawing effect of the N-O bond. The protons beta to the N-oxide (at C3 and C5) will also be shifted.

- ^{13}C NMR: The spectrum will show characteristic peaks for the carbonyl carbon (C=O) around 197 ppm, the methyl carbon (-CH₃) around 26 ppm, and distinct signals for the aromatic carbons, with the carbon attached to the acetyl group (C4) and the carbons adjacent to the nitrogen (C2, C6) showing significant shifts due to substitution and the N-oxide effect.

Causality: The choice of deuterated solvent is critical. It must fully dissolve the sample without contributing interfering signals in the proton spectrum.^[7] For **4-Acetylpyridine 1-oxide**, a polar solvent like Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) would be appropriate. DMSO-d₆ is often an excellent choice for polar, crystalline solids.

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of **4-Acetylpyridine 1-oxide**.
- **Dissolution:** Place the sample in a clean, dry vial and add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Vortex or gently sonicate until the solid is completely dissolved.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.
- **Cleaning and Insertion:** Wipe the outside of the NMR tube clean and place it in a spinner turbine, adjusting the depth with a gauge. Insert the sample into the NMR spectrometer.^[5]
- **Acquisition:** The instrument operator will then perform standard procedures:
 - **Locking:** The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.
 - **Shimming:** The magnetic field homogeneity is optimized to ensure sharp, well-resolved peaks.
 - **Acquisition:** Standard ^1H , ^{13}C , and other relevant 2D spectra (e.g., COSY, HSQC) are acquired.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Spectral Features:

- C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm^{-1} corresponding to the carbonyl group of the acetyl moiety.
- N-O Stretch: A strong absorption band characteristic of the N-oxide functional group is expected around 1200-1300 cm^{-1} . This is a key diagnostic peak to confirm the oxidation of the pyridine nitrogen.
- Aromatic C-H and C=C/C=N Stretches: Various bands corresponding to the aromatic ring will be present in the 1400-1600 cm^{-1} and 3000-3100 cm^{-1} regions.

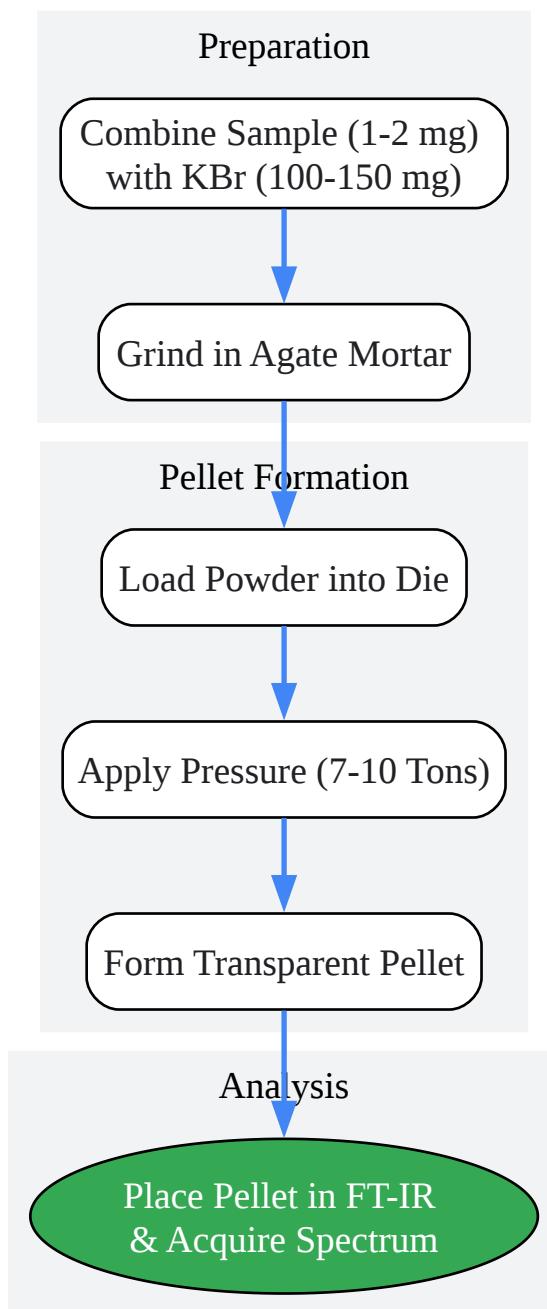
Causality: For solid samples, the KBr pellet method is often preferred over Nujol mulls because KBr is transparent to IR radiation across the entire functional group region, preventing any interference from the matrix itself.^{[8][9]} The sample must be finely ground to reduce scattering of the IR beam, which would otherwise result in a poor-quality spectrum.^[10]

Methodology:

- Grinding: Add ~1-2 mg of **4-Acetylpyridine 1-oxide** and ~100-150 mg of dry, spectroscopic-grade Potassium Bromide (KBr) to an agate mortar.
- Mixing: Gently grind the two solids together with a pestle for several minutes until a fine, homogeneous powder is obtained.
- Pressing: Transfer a small amount of the powder mixture to a pellet die. Assemble the die and place it in a hydraulic press.
- Pellet Formation: Apply pressure (typically 7-10 tons) for several minutes. The pressure will cause the KBr to flow and encapsulate the sample, forming a thin, transparent or translucent pellet.

- Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the spectrum.

Workflow: KBr Pellet Preparation for IR Spectroscopy



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Caption: Workflow for preparing a solid sample for FT-IR analysis.

Summary of Physical Properties

This table consolidates the key physical and predicted properties of **4-Acetylpyridine 1-oxide** for quick reference.

Parameter	Value	Method / Notes
Molecular Formula	C ₇ H ₇ NO ₂	-
Molecular Weight	137.14 g/mol	-
Physical Form	Solid	Visual Inspection
Melting Point	132-133 °C	Capillary Method[3][5]
Boiling Point	347.3 ± 15.0 °C	Predicted[3]
Density	1.13 ± 0.1 g/cm ³	Predicted[3]
Aqueous Solubility	Expected to be soluble	Based on polarity; requires experimental confirmation via Shake-Flask method.
pKa (Conjugate Acid)	-0.72 ± 0.10	Predicted[3]
Expected IR Bands	~1690 cm ⁻¹ (C=O), ~1250 cm ⁻¹ (N-O)	FT-IR (KBr Pellet)
Expected ¹ H NMR	Signals for methyl and aromatic protons	In DMSO-d ₆ or CDCl ₃

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- To cite this document: BenchChem. [Physical properties of 4-Acetylpyridine 1-oxide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1596671#physical-properties-of-4-acetylpyridine-1-oxide>

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